Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate
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Overview
Description
Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a benzene ring substituted with fluorine atoms and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate typically involves the esterification of 2-methyl-3,4,6-trifluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-methyl-3,4,6-trifluorobenzoic acid+ethanolacid catalystEthyl 2-methyl-3,4,6-trifluorobenzoylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-methyl-3,4,6-trifluorobenzoic acid.
Reduction: Formation of 2-methyl-3,4,6-trifluorobenzyl alcohol.
Substitution: Formation of various substituted benzoylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-trifluoromethylbenzoyl)acetate
- Ethyl (3-trifluoromethylbenzoyl)acetate
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
Uniqueness
Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H11F3O3 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(3,4,6-trifluoro-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)11-6(2)12(15)8(14)4-7(11)13/h4H,3,5H2,1-2H3 |
InChI Key |
PKVJTIRTPGHBRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1F)F)F)C |
Origin of Product |
United States |
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